(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Description
“(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide” is a heterocyclic organophosphorus compound featuring a pyrazole core substituted with an amino group at the 3-position, a methyl group at the 1-position, and a dimethylphosphine oxide moiety at the 4-position. Its molecular formula is C₆H₁₂N₃OP, with a molecular weight of 173.15 g/mol. The SMILES notation is CN1C(=C(C=N1)N)P(=O)(C)C, and the InChI key is UZQUFADWXKQZPE-UHFFFAOYSA-N .
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.07908 | 136.6 |
| [M+Na]⁺ | 196.06102 | 146.1 |
| [M+NH₄]⁺ | 191.10562 | 143.0 |
| [M+K]⁺ | 212.03496 | 144.4 |
| [M-H]⁻ | 172.06452 | 135.7 |
| [M+Na-2H]⁻ | 194.04647 | 140.4 |
No direct literature or patent data are available for this compound, suggesting it may be a novel or understudied entity .
Properties
IUPAC Name |
4-dimethylphosphoryl-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c1-9-4-5(6(7)8-9)11(2,3)10/h4H,1-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYLQKFMFIHBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)P(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243511-85-3 | |
| Record name | 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, with the molecular formula CHNOP, is a compound of interest in medicinal chemistry and biological research. Its unique structure incorporates a pyrazole ring and a phosphine oxide moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 173.15 g/mol
- CAS Number : 2243511-85-3
- Purity : Typically 95%
- GHS Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for target proteins.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological effects, particularly in cancer models. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC (nM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | KARPAS422 (Lymphoma) | 27 | Inhibition of EED (Embryonic Ectoderm Development) |
| Apoptosis Induction | Ba/F3 CD74-ROS1 Cells | 100 - 600 | ROS1 degradation via targeted inhibition |
| Growth Inhibition | Various Cancer Cell Lines | Variable | Disruption of signaling pathways |
Case Studies
- Efficacy in Lymphoma Models : In a study involving KARPAS422 cells, this compound demonstrated potent antiproliferative activity with an IC value of 27 nM. This suggests a strong potential for therapeutic application in lymphomas resistant to conventional therapies .
- Targeting ROS1 Fusion Proteins : The compound has been evaluated in Ba/F3 cell models expressing ROS1 fusion proteins. Results indicated that it effectively induced degradation of ROS1, leading to reduced cell viability in models with both primary and secondary mutations associated with resistance to existing therapies .
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent in oncology. Its ability to selectively target cancerous cells while sparing normal cells is particularly noteworthy. The following findings summarize key research outcomes:
- Selective Inhibition : The compound exhibits selective inhibition against specific oncogenic mutations, enhancing its therapeutic index.
- Combination Therapies : When used in combination with other agents, it has shown synergistic effects, improving overall efficacy against resistant cancer types .
Table 2: Comparison of Efficacy Against Different Mutations
| Mutation Type | Compound Tested | Efficacy (IC) |
|---|---|---|
| Non-mutant ROS1 | (3-Amino-1-methyl...) | 27 nM |
| G2032R Resistance | (3-Amino-1-methyl...) | No significant activity |
Comparison with Similar Compounds
Compound A : (3-Hydroxy-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
- Key Difference: Replacement of the amino group (-NH₂) with a hydroxyl group (-OH).
- Stability: The amino group may confer greater thermal stability due to reduced susceptibility to oxidation relative to -OH .
Compound B : (3-Amino-1-ethyl-1H-pyrazol-4-yl)diethylphosphine oxide
- Key Difference : Ethyl substituents replace methyl groups on the phosphine oxide and pyrazole nitrogen.
- Impact :
Physicochemical Properties
A theoretical comparison of key properties is tabulated below:
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 173.15 | 174.13 | 229.25 |
| Predicted CCS [M+H]⁺ (Ų) | 136.6 | ~140–145 (estimated) | ~150–155 (estimated) |
| logP (Predicted) | 0.8–1.2 | 0.5–1.0 | 1.5–2.0 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in water |
Preparation Methods
Nucleophilic Addition of Amines to Alkadienephosphonates and Phosphine Oxides
A notable synthetic protocol involves the nucleophilic addition of amines to 1,2-alkadienephosphonate derivatives, including dimethylphosphine oxides, resulting in β-amino phosphonates and related phosphine oxide compounds. This method is characterized by mild conditions, solvent-free or environmentally friendly protocols, and good yields.
-
- To 5 mmol of the corresponding 1,2-alkadienephosphinate (e.g., dimethyl(3-methylpenta-1,2-dien-1-yl)phosphine oxide), 8 mmol of an amine such as benzylamine or 2-aminopyridine is added under an inert atmosphere (argon).
- The mixture is stirred at room temperature for 12–24 hours.
- Reaction progress is monitored by IR spectroscopy and thin-layer chromatography (TLC), focusing on the disappearance of characteristic allene bands.
- The product is purified by column chromatography (hexane:ethyl acetate = 4:1) and recrystallization (hexane/dichloromethane).
Relevance to Target Compound:
While the above method was demonstrated for β-amino phosphonates, it is adaptable for synthesizing this compound by selecting an appropriate pyrazole-based amine and dimethylphosphine oxide derivative as substrates.
Palladium-Catalyzed Coupling of Aryl Halides with Dimethylphosphine Oxide
Another effective method for preparing aryl-substituted dimethylphosphine oxides involves palladium-catalyzed cross-coupling reactions between aryl halides and dimethylphosphine oxide.
-
- Reactants: 2-iodoaniline (aryl halide) and dimethylphosphine oxide.
- Catalyst: Palladium acetate (Pd(OAc)₂).
- Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
- Base: N,N-diisopropylethylamine.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature: 100°C.
- Time: 6 hours under nitrogen atmosphere.
Adaptation for Pyrazole Derivative:
This method can be adapted for the pyrazole system by employing halogenated pyrazole derivatives (e.g., 4-halopyrazole) as the coupling partner, allowing introduction of the dimethylphosphine oxide moiety at the 4-position.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic addition to alkadienephosphonates | 1,2-alkadienephosphinate + amine | Room temp, argon, 12-24 h | ~60-80 | Mild, solvent-free, eco-friendly | Requires specific phosphonate precursors |
| Pd-catalyzed coupling | Aryl halide + dimethylphosphine oxide | Pd(OAc)₂, Xantphos, DMF, 100°C, 6 h | 70-85 | High selectivity, scalable | Requires Pd catalyst, inert atmosphere |
| Acylation of pyrazole derivatives | 3-amino-1-methylpyrazole + acetyl chloride | Base (Et3N), reflux, 3 h | 75-80 | Straightforward, well-established | Does not directly yield phosphine oxide |
Research Findings and Optimization Notes
- Reaction Monitoring: IR spectroscopy is essential to monitor the disappearance of allene or halide functional groups, indicating reaction progress.
- Purification: Column chromatography followed by recrystallization ensures high purity, critical for subsequent applications.
- Catalyst Loadings: In Pd-catalyzed methods, catalyst and ligand ratios significantly affect yield and selectivity; optimization is necessary.
- Temperature Control: Maintaining reaction temperatures (e.g., below 20°C during extraction steps) prevents degradation or side reactions.
- Environmental Considerations: Solvent-free or mild solvent conditions improve sustainability and reduce hazardous waste.
Q & A
Q. What are the challenges in achieving high enantiomeric purity for phosphine oxide-containing compounds, and what chiral resolution methods are applicable?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
